6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a synthetic heterocyclic compound based on the benzofuranone core. This compound is characterized by the presence of a benzofuranone core, a hydroxyl group at the 6th position, a methyl group at the 7th position, and a (3,4,5-trimethoxyphenyl)methylidene group at the 2nd position. The compound is primarily used in scientific research and has shown potential in various applications, including antibacterial activity and enzyme inhibition.
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It is known that the tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that this compound might affect pathways related tocell division (via tubulin inhibition), protein folding (via Hsp90 inhibition), oxidative stress response (via TrxR inhibition), and cell signaling (via ALK2 and P-gp inhibition) .
Result of Action
Given the known targets of tmp-containing compounds, it can be inferred that this compound might have potentialanti-cancer , anti-fungal , anti-bacterial , and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves several steps. One common method includes the condensation of 6-hydroxy-7-methyl-1-benzofuran-3-one with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzofuranone core can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has shown potential in various scientific research applications:
Antibacterial Activity: Studies have demonstrated moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.
Drug Discovery: Its versatile properties make it suitable for drug discovery, particularly in the development of antibacterial and enzyme-inhibiting agents.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Uniqueness
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific combination of a benzofuranone core with a (3,4,5-trimethoxyphenyl)methylidene group. This structure imparts distinct biological activities, such as moderate antibacterial activity and enzyme inhibition, which are not commonly observed in other similar compounds.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQQXAIZQYVNCS-AUWJEWJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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